molecular formula C31H24N4O3 B2917495 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478343-11-2

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2917495
CAS No.: 478343-11-2
M. Wt: 500.558
InChI Key: QTCZFWNOPWWANM-LLZINOMRSA-N
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Description

This compound belongs to the chromene-carboxamide family, characterized by a fused benzopyran (chromene) core with an imino group at position 2 and a carboxamide substituent at position 2. Key structural features include:

  • 8-Methoxy group: Enhances electron density and may influence binding interactions with biological targets.
  • 2-[(2-Methylphenyl)imino] substituent: Introduces steric bulk and hydrophobic interactions.
  • N-[4-(1H-Benzimidazol-2-yl)phenyl] carboxamide: The benzimidazole moiety is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Chromene derivatives are renowned for their diverse pharmacological profiles, including antifungal, antiviral, and antitumor activities .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(2-methylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O3/c1-19-8-3-4-10-24(19)35-31-23(18-21-9-7-13-27(37-2)28(21)38-31)30(36)32-22-16-14-20(15-17-22)29-33-25-11-5-6-12-26(25)34-29/h3-18H,1-2H3,(H,32,36)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCZFWNOPWWANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a derivative of chromene, a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this specific chromene derivative, focusing on its potential as an inhibitor for various biological targets, including cancer-related enzymes.

Biological Activity Overview

Research indicates that chromene derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Many chromene derivatives have been identified as potential anticancer agents due to their ability to inhibit key enzymes involved in tumor growth.
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as aldose reductase and monoamine oxidases (MAO-A and MAO-B), which are implicated in various diseases, including diabetes and neurodegenerative disorders.

Inhibitory Effects on Aldose Reductase

Aldose reductase is an enzyme that plays a crucial role in the polyol pathway, contributing to diabetic complications. Studies have shown that certain chromene derivatives can act as competitive inhibitors of this enzyme.

  • Key Findings :
    • The compound exhibited significant inhibitory activity against the human aldose reductase-like protein AKR1B10 with a K(i) value indicating strong binding affinity (approximately 2.7 nM) .
    • The IC50 value for this compound was reported at 0.8 µM, demonstrating its potency in inhibiting the enzyme's activity .

Antioxidant Properties

In addition to enzyme inhibition, chromene derivatives have been evaluated for their antioxidant properties. The presence of specific functional groups in the structure contributes to these activities.

  • Research Results :
    • A related study found that derivatives with similar structural motifs showed promising antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against various cancer cell lines.

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)12.5
A549 (lung cancer)10.0
PC3 (prostate cancer)8.5

These results indicate that the compound possesses significant cytotoxic properties, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of chromene derivatives.

  • Key Structural Features :
    • The presence of the benzimidazole moiety appears to enhance the inhibitory effects on aldose reductase and contributes to overall cytotoxicity.
    • Modifications on the chromene ring and side chains can significantly influence both enzyme inhibition and cellular toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : (2Z)-8-Methoxy-N-(1,3-Thiazol-2-yl)-2-{[4-(Trifluoromethyl)phenyl]imino}-2H-Chromene-3-Carboxamide (CAS 1327181-36-1)
Feature Target Compound Compound A
Imino Substituent 2-Methylphenyl 4-Trifluoromethylphenyl
Carboxamide Group N-[4-(1H-Benzimidazol-2-yl)phenyl] N-(1,3-Thiazol-2-yl)
Molecular Weight ~495 g/mol (estimated) 445.4 g/mol
Key Properties Enhanced hydrophobicity from benzimidazole Electron-withdrawing CF₃ group improves metabolic stability

Impact of Modifications :

  • The thiazolyl substituent in Compound A may improve solubility compared to the bulkier benzimidazole in the target compound .
Compound B : 2-Imino-N-Phenyl-2H-Chromene-3-Carboxamide Derivatives

Derivatives synthesized by El Azab et al. include pyrimidinones, pyrazoles, and β-lactams (e.g., compounds 2, 3, 17) . These lack the benzimidazole and methoxy groups but share the chromene-carboxamide backbone.

  • Antifungal Activity: Ethyl 4-((ethoxycarbonyl)(cyano)methyl)-2-amino-6-bromo-4H-chromene-3-carboxylate (HA 14-1) shows potent antifungal effects, suggesting the target compound’s methoxy group could enhance similar activity .
  • Synthetic Flexibility : The target compound’s benzimidazole moiety allows for targeted modifications, unlike simpler derivatives.

Pharmacological and Physicochemical Comparisons

Activity Cliffs and Similarity Principles

While structurally similar compounds often share biological activities (the "similar property principle"), exceptions like activity cliffs occur due to minor structural changes . For example:

  • Replacing 2-methylphenyl (target compound) with 4-trifluoromethylphenyl (Compound A) could drastically alter kinase selectivity.
  • The benzimidazole group may confer unique interactions with DNA topoisomerases or helicases, absent in thiazole-based analogs .
Solubility and Bioavailability
  • Compound A : The thiazole ring and CF₃ group improve solubility and metabolic stability, as seen in other fluorinated drugs .

Q & A

Basic Research Questions

Q. What are the key structural features of (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide, and how do they influence reactivity?

  • Structural Insights :

  • The compound integrates a chromene-3-carboxamide backbone with a benzimidazole moiety at the 4-position of the phenyl group. The Z-configuration of the imine group (C=N) and the 8-methoxy substituent contribute to steric and electronic effects.
  • The 2-methylphenylimino group enhances π-π stacking potential, while the benzimidazole ring offers hydrogen-bonding sites for target interactions .
    • Methodological Relevance :
  • Use X-ray crystallography (if crystalline) or NMR to confirm stereochemistry. Computational modeling (DFT) can predict electronic distribution and reactive sites .

Q. What synthetic routes are reported for compounds with benzimidazole-chromene hybrid scaffolds?

  • Synthetic Strategy :

  • Step 1 : Synthesize the chromene core via Claisen-Schmidt condensation of 8-methoxy-2H-chromene-3-carbaldehyde with an appropriate ketone.
  • Step 2 : Introduce the benzimidazole group by reacting 4-aminophenyl derivatives with 1,2-phenylenediamine under acidic conditions (e.g., acetic acid, 80°C) .
  • Step 3 : Form the imine linkage via condensation of the chromene-carboxamide with 2-methylaniline, ensuring Z-configuration through controlled pH and temperature .
    • Key Data :
StepReagents/ConditionsYield (%)Reference
1KOH/EtOH, reflux65–75
2AcOH, 80°C, 12 h50–60
3EtOH, Δ, 6 h70–80

Q. How is the purity and identity of this compound validated in synthetic workflows?

  • Analytical Workflow :

  • Purity : HPLC with UV detection (λ = 254 nm, C18 column, MeCN:H2O gradient).
  • Identity :
  • ESI-MS : Molecular ion peak at m/z ~515 [M+H]⁺ (calc. 514.5 g/mol) .
  • NMR : Key signals include δ 8.2–8.5 ppm (benzimidazole protons), δ 6.7–7.3 ppm (chromene and imine protons), and δ 3.8 ppm (methoxy group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the imine linkage while avoiding side reactions?

  • Optimization Parameters :

  • Solvent Choice : Use ethanol or DMF to stabilize the imine intermediate. Polar aprotic solvents reduce hydrolysis .
  • Catalysis : Add molecular sieves (3Å) to absorb water, shifting equilibrium toward imine formation.
  • pH Control : Maintain mildly acidic conditions (pH 5–6) using acetic acid to protonate the amine without degrading the chromene core .
    • Troubleshooting :
  • If Schiff base formation stalls, substitute 2-methylaniline with its hydrochloride salt to increase electrophilicity.

Q. What challenges arise in spectroscopic characterization of the Z-configuration, and how are they resolved?

  • Challenges :

  • Overlapping signals in ¹H NMR (e.g., imine proton vs. aromatic protons).
  • Difficulty distinguishing Z/E isomers via IR due to similar C=N stretching frequencies.
    • Solutions :
  • NOESY NMR : Look for nuclear Overhauser effects between the 2-methylphenyl group and chromene protons to confirm spatial proximity in the Z-isomer.
  • UV-Vis : Compare λmax shifts in polar vs. nonpolar solvents; Z-isomers exhibit solvatochromism due to dipole alignment .

Q. What strategies are employed to study the compound’s biological activity, given its structural complexity?

  • Methodological Framework :

  • Target Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases) leveraging the benzimidazole’s affinity for ATP-binding pockets.
  • SAR Studies : Modify substituents (e.g., replace 8-methoxy with ethoxy) and compare inhibitory potency in enzyme assays (IC50 determination) .
    • Data Interpretation :
  • Correlate logP values (calculated via ChemDraw) with cellular uptake efficiency. High logP (>3) may necessitate formulation with cyclodextrins to improve solubility .

Q. How is the compound’s solubility addressed in in vitro assays, and what formulation strategies are viable?

  • Solubility Enhancement :

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in assay buffer containing 0.1% Tween-80.
  • Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) to sustain release .
    • Stability Monitoring :
  • Track degradation via LC-MS over 24–72 h under assay conditions (37°C, pH 7.4).

Contradictions and Validation

  • Synthetic Yield Discrepancies : reports 50–60% yields for benzimidazole incorporation, while achieves 70–80% using DMF catalysis. This suggests solvent polarity and catalyst choice critically impact efficiency .
  • Stereochemical Assignments : Computational models (e.g., Gaussian 09) must be cross-validated with experimental NOESY data to avoid misassignment of Z/E configurations .

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